molecular formula C14H18FNO3 B12438139 2-[2-(4-Fluorophenyl)acetamido]-4-methylpentanoic acid

2-[2-(4-Fluorophenyl)acetamido]-4-methylpentanoic acid

Cat. No.: B12438139
M. Wt: 267.30 g/mol
InChI Key: HZEIQWICKYUVLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(4-Fluorophenyl)acetamido]-4-methylpentanoic acid is an organic compound with the molecular formula C14H18FNO3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a fluorophenyl group, an acetamido group, and a methylpentanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Fluorophenyl)acetamido]-4-methylpentanoic acid typically involves the reaction of 4-fluorophenylacetic acid with 4-methylpentanoic acid in the presence of suitable reagents and catalysts. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Fluorophenyl)acetamido]-4-methylpentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium hydroxide. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .

Major Products

The major products formed from these reactions include various derivatives of this compound, such as alcohols, amines, ketones, and carboxylic acids .

Scientific Research Applications

2-[2-(4-Fluorophenyl)acetamido]-4-methylpentanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(4-Fluorophenyl)acetamido]-4-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[2-(4-Fluorophenyl)acetamido]-4-methylpentanoic acid include:

Uniqueness

The uniqueness of this compound lies in the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-[[2-(4-fluorophenyl)acetyl]amino]-4-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO3/c1-9(2)7-12(14(18)19)16-13(17)8-10-3-5-11(15)6-4-10/h3-6,9,12H,7-8H2,1-2H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZEIQWICKYUVLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)CC1=CC=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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